molecular formula C11H7N3O B1423734 2-(Pyrimidin-2-yloxy)benzonitrile CAS No. 1159822-29-3

2-(Pyrimidin-2-yloxy)benzonitrile

Cat. No. B1423734
M. Wt: 197.19 g/mol
InChI Key: FRWUEBTUQAVVSC-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yloxy)benzonitrile is a chemical compound with the molecular formula C11H7N3O . It has a molecular weight of 197.2 .


Molecular Structure Analysis

The molecular structure of 2-(Pyrimidin-2-yloxy)benzonitrile contains a total of 22 bonds, including 15 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 nitrile (aromatic), and 1 Pyrimidine .

Scientific Research Applications

Pharmaceutical Intermediates

One of the primary applications of 2-(Pyrimidin-2-yloxy)benzonitrile derivatives is in the synthesis of pharmaceutical intermediates. For instance, a study detailed the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a significant intermediate in the production of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. This process involves a series of reactions starting from 2-thiouracil, demonstrating the compound's role in developing medications targeting HIV (Ju Xiu-lia, 2015).

Fungicidal Activities

Another application lies in the synthesis of novel benzothiophene-fused Pyrido[1,2-a]pyrimidine derivatives, which have shown promising fungicidal activities. These compounds were prepared via a Pictet-Spengler reaction, followed by Thorpe-Ziegler isomerization, and exhibited high inhibition rates against several fungi, demonstrating the potential for agricultural applications (Jiao Xu et al., 2018).

Antimicrobial and Antitumor Activities

Derivatives of 2-(Pyrimidin-2-yloxy)benzonitrile also display significant antimicrobial and antitumor activities. A study highlighted the synthesis and biological evaluation of 4-(hydroxyimino)arylmethyl diarylpyrimidine analogues as potential non-nucleoside reverse transcriptase inhibitors against HIV. These compounds showed moderate to excellent activity against the wild-type virus, with one compound identified as particularly active (Xiao-qing Feng et al., 2010).

Imaging and Diagnostic Applications

Additionally, the compound has been utilized in the development of radiotracers for imaging. An example is the radiosynthesis of a fluorine-18 labeled derivative for imaging AMPA receptors using positron emission tomography (PET), which demonstrated good brain uptake in mice. This application suggests potential in neurological research and diagnosis (Gengyang Yuan et al., 2016).

properties

IUPAC Name

2-pyrimidin-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-8-9-4-1-2-5-10(9)15-11-13-6-3-7-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWUEBTUQAVVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694983
Record name 2-[(Pyrimidin-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrimidin-2-yloxy)benzonitrile

CAS RN

1159822-29-3
Record name 2-[(Pyrimidin-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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